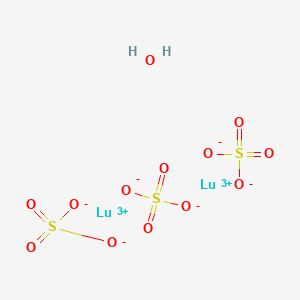

Lutetium(III) sulfate hydrate

Description

Properties

IUPAC Name |

lutetium(3+);trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Lu.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHRLVMTECHAMB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Lu+3].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Lu2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928736 | |

| Record name | Lutetium sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13473-77-3 | |

| Record name | Lutetium sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lutetium(III) sulfate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lutetium(III) Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of lutetium(III) sulfate hydrate, a compound of interest in various scientific and biomedical fields. The protocol herein is synthesized from established principles of inorganic and rare-earth chemistry, offering a reproducible method for obtaining this compound in a laboratory setting.

Introduction

Lutetium(III) sulfate (Lu₂(SO₄)₃) is a white, water-soluble salt of the rare-earth metal lutetium.[1][2][3][4] In aqueous solutions, it readily forms hydrates, with the octahydrate (Lu₂(SO₄)₃·8H₂O) being a common form.[2][3][5] The synthesis of high-purity lutetium salts is crucial for applications ranging from catalysts in the petroleum industry to specialized uses in ceramics, glass, and as a component in scintillators for medical imaging.[3] This guide details a robust synthesis protocol starting from the commercially available and stable lutetium(III) oxide.

Synthesis Pathway

The primary and most direct route for the synthesis of this compound involves the reaction of lutetium(III) oxide (Lu₂O₃) with sulfuric acid (H₂SO₄). This acid-base reaction yields lutetium(III) sulfate, which remains dissolved in the aqueous solution. Subsequent crystallization from the solution allows for the isolation of the hydrated salt.

The balanced chemical equation for this reaction is:

Lu₂O₃(s) + 3H₂SO₄(aq) → Lu₂(SO₄)₃(aq) + 3H₂O(l)

Experimental Protocol

This protocol is based on established methods for the synthesis of rare-earth sulfates from their respective oxides.[6]

3.1. Materials and Equipment

-

Materials:

-

Lutetium(III) oxide (Lu₂O₃), 99.9%+ purity

-

Concentrated sulfuric acid (H₂SO₄), ACS reagent grade

-

Deionized water

-

Ethanol (for washing crystals)

-

Acetone (for washing crystals)

-

-

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with magnetic stirring capabilities

-

Magnetic stir bar

-

Glass funnel and filter paper (e.g., Whatman No. 42)

-

Crystallizing dish

-

Vacuum filtration apparatus (Büchner funnel and flask)

-

Drying oven or desiccator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Personal Protective Equipment (safety goggles, lab coat, acid-resistant gloves)

-

3.2. Detailed Methodology

-

Preparation of Sulfuric Acid Solution:

-

Carefully prepare a dilute sulfuric acid solution by adding a stoichiometric excess of concentrated sulfuric acid to deionized water. A 10-20% excess of sulfuric acid is recommended to ensure complete reaction of the lutetium oxide. The reaction is highly exothermic; perform this step in a fume hood and with appropriate cooling (e.g., an ice bath).

-

-

Reaction of Lutetium(III) Oxide with Sulfuric Acid:

-

Accurately weigh a specific amount of lutetium(III) oxide and place it in the round-bottom flask.

-

Slowly add the prepared dilute sulfuric acid solution to the flask containing the lutetium(III) oxide while stirring.

-

Fit the flask with a reflux condenser and heat the mixture to 60-70°C using a heating mantle with continuous stirring.[6]

-

Maintain this temperature and continue stirring until all the lutetium(III) oxide has dissolved, which may take several hours. The resulting solution should be clear and colorless.

-

-

Crystallization of this compound:

-

Once the reaction is complete, allow the solution to cool to room temperature.

-

Transfer the solution to a crystallizing dish and cover it with a watch glass, leaving a small opening to allow for slow evaporation.

-

Alternatively, for faster crystallization, the volume of the solution can be reduced by gentle heating before allowing it to cool slowly.

-

Place the crystallizing dish in a location with minimal disturbance to promote the formation of well-defined crystals.

-

-

Isolation and Purification of Crystals:

-

Once a significant amount of crystalline product has formed, decant the supernatant liquid.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals sequentially with small portions of cold deionized water, followed by ethanol, and finally acetone to facilitate drying.

-

Dry the purified crystals in a low-temperature oven (e.g., 40-50°C) or in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to a constant weight.

-

Quantitative Data

The following table summarizes the key quantitative parameters for this synthesis protocol.

| Parameter | Value | Notes |

| Reactants | ||

| Lutetium(III) Oxide (Lu₂O₃) | 1.00 g (2.51 mmol) | Purity: 99.9%+ |

| Sulfuric Acid (H₂SO₄) | 0.81 g (8.28 mmol, ~0.45 mL of 98%) | A 10% molar excess is used to ensure complete reaction. |

| Deionized Water | 20 mL | To prepare the dilute sulfuric acid solution. |

| Reaction Conditions | ||

| Reaction Temperature | 60-70 °C | Maintained with a heating mantle.[6] |

| Reaction Time | 2-4 hours | Or until complete dissolution of the oxide. |

| Product | ||

| Theoretical Yield (Octahydrate) | 2.21 g | Based on the limiting reactant (Lu₂O₃) and assuming the formation of Lu₂(SO₄)₃·8H₂O. |

| Appearance | White crystalline solid | [1][5] |

| Molecular Weight (Octahydrate) | 782.25 g/mol | |

| Solubility in Water | Soluble | [1][5] |

Characterization of this compound

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the hydrated salt.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the number of water molecules of hydration and to study the thermal decomposition profile of the compound.[7][8][9][10] The TGA curve will show a mass loss corresponding to the dehydration, followed by the decomposition of the anhydrous sulfate at higher temperatures.

-

Infrared Spectroscopy (IR): To identify the characteristic vibrational modes of the sulfate ions and water molecules in the crystal lattice.

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS): To determine the purity of the compound with respect to the lutetium content.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. CAS 13473-77-3: Lutetium sulfate hydrate | CymitQuimica [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. Lutetium(III) Sulfate Octahydrate (CAS No. 13473-77-3) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 4. americanelements.com [americanelements.com]

- 5. Lutetium (III) Sulfate Octahydrate - ProChem, Inc. [prochemonline.com]

- 6. Preparation method of lanthanum sulfate - Eureka | Patsnap [eureka.patsnap.com]

- 7. kohan.com.tw [kohan.com.tw]

- 8. tainstruments.com [tainstruments.com]

- 9. azom.com [azom.com]

- 10. research.rice.edu [research.rice.edu]

A Technical Guide to Lutetium(III) Sulfate Hydrate for Researchers and Drug Development Professionals

Introduction: Lutetium(III) sulfate hydrate is a water-soluble, white crystalline compound of the rare earth element lutetium.[1][2][3] As the last element in the lanthanide series, lutetium possesses unique chemical and physical properties that make its compounds valuable in specialized fields.[3] For researchers, particularly in materials science and drug development, Lutetium(III) sulfate serves as a critical precursor and reagent. Its primary significance lies in its role as a source of lutetium ions for the synthesis of advanced materials and, most notably, for the development of radiopharmaceuticals involving the isotope Lutetium-177 (¹⁷⁷Lu) for targeted cancer therapy.[4][5]

This guide provides a comprehensive overview of the technical data, potential applications, and experimental considerations for this compound.

Chemical Identification and Properties

The primary identifier for this compound is its CAS number, 13473-77-3 .[1][2][6][7][8][9][10] This number is consistently used for the hydrated form, including the common octahydrate variant. The key properties of this compound are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 13473-77-3 | [6][7][8] |

| Molecular Formula | Lu₂(SO₄)₃·xH₂O (general hydrate) Lu₂(SO₄)₃·8H₂O (octahydrate) | [1][6][7] |

| Molecular Weight | 638.12 g/mol (anhydrous basis) 782.24 g/mol (octahydrate) | [1][6][8] |

| Appearance | White crystalline solid | [1][6][7] |

| Solubility | Soluble in water and acids.[1][3][7][11] | [1][3][7][11] |

| Purity Available | 99.9%, 99.99%, 99.999% | [2][7] |

| Common Synonyms | Lutetium Sulfate Hydrate, Dilutetium trisulphate hydrate | [2][8] |

Applications in Research and Development

Lutetium(III) sulfate is a versatile starting material with applications spanning multiple research domains.

-

Radiopharmaceutical Development: The most critical application for drug development professionals is the use of lutetium compounds as precursors for ¹⁷⁷Lu-based therapies.[4][5] Stable Lutetium(III) sulfate can be used in the development and "cold" testing of chelating agents and targeting molecules (e.g., peptides, antibodies) before they are used with the radioactive isotope. ¹⁷⁷Lu is highly effective in targeted radionuclide therapy, where it is attached to a targeting molecule to deliver localized beta radiation to cancer cells, minimizing damage to healthy tissue.[5][12]

-

Materials Science: Lutetium compounds are integral to the creation of advanced materials. Lutetium(III) sulfate is a precursor for synthesizing:

-

Phosphors and Scintillators: Used in medical imaging devices like Positron Emission Tomography (PET) scanners and other radiation detectors.[2][4]

-

Laser Crystals: Lutetium-doped materials are used in the production of specialty lasers.[13][14]

-

High-Performance Ceramics: The high thermal stability of lutetium compounds makes them suitable for specialized ceramic applications.[2][4]

-

-

Catalysis: Lutetium and its compounds act as catalysts in various chemical reactions, including petroleum cracking, alkylation, and hydrogenation, which are relevant in both industrial and pharmaceutical synthesis.[5][13]

Conceptual Experimental Workflow: Synthesis of a Lutetium-Based Nanoparticle

While specific experimental protocols are proprietary or application-dependent, a general workflow for utilizing this compound in the synthesis of a lutetium-based nanoparticle for research purposes (e.g., as a contrast agent precursor) is outlined below. This workflow illustrates the logical steps from starting material to final product characterization.

Caption: Workflow for lutetium nanoparticle synthesis.

Experimental Protocols: General Considerations

1. Preparation of Aqueous Lutetium(III) Sulfate Solution:

-

Objective: To create a stock solution for subsequent synthesis.

-

Methodology:

-

Measure the required mass of this compound based on the desired molarity. Note that the degree of hydration (xH₂O) can vary, so using the formula weight for the octahydrate (782.24 g/mol ) is a reasonable starting point if the exact hydration is unknown, or the material can be assayed for lutetium content.

-

In a fume hood, slowly add the white solid to a beaker containing deionized water while stirring continuously with a magnetic stir bar.

-

Lutetium(III) sulfate is soluble in water.[3][7] Continue stirring until the solid is fully dissolved, resulting in a colorless solution.[3][13]

-

Transfer the solution to a volumetric flask and dilute to the final volume to ensure an accurate concentration.

-

2. Synthesis of Lutetium(III) Hydroxide/Oxalate Precursor:

-

Objective: To precipitate lutetium from the sulfate solution to form a precursor for conversion to lutetium oxide. Lutetium hydroxide, oxalate, and carbonate are insoluble in water.[3][13]

-

Methodology:

-

Place the prepared lutetium sulfate solution in a reaction vessel.

-

Slowly add a precipitating agent, such as a solution of sodium hydroxide (to form lutetium hydroxide) or oxalic acid (to form lutetium oxalate), dropwise while vigorously stirring.

-

Monitor the pH of the solution. The formation of the white precipitate indicates the reaction is proceeding.

-

Once precipitation is complete, allow the mixture to age (e.g., stir for several hours) to ensure uniform particle size.

-

Separate the white precipitate from the solution via centrifugation or vacuum filtration.

-

Wash the precipitate multiple times with deionized water to remove residual sulfate ions and other soluble impurities.

-

Dry the resulting solid in an oven at a suitable temperature (e.g., 80-120 °C) to yield the lutetium hydroxide or oxalate precursor. For conversion to Lutetium(III) oxide (Lu₂O₃), further heating (calcination) at high temperatures (>600 °C) is required.[3]

-

Safety and Handling

This compound is associated with the following hazard statements:

Precautionary Measures:

-

Handle the compound in a well-ventilated area or fume hood to avoid inhaling dust.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[7]

-

Store the material in a tightly sealed container in a dry place, as it is sensitive to moisture.[8]

References

- 1. Lutetium(III) Sulfate Octahydrate (CAS No. 13473-77-3) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 2. CAS 13473-77-3: Lutetium sulfate hydrate | CymitQuimica [cymitquimica.com]

- 3. Lutetium - Wikipedia [en.wikipedia.org]

- 4. Lutetium: Properties and Applications [stanfordmaterials.com]

- 5. aemree.com [aemree.com]

- 6. strem.com [strem.com]

- 7. Lutetium (III) Sulfate Octahydrate - ProChem, Inc. [prochemonline.com]

- 8. Lutetium Sulfate | this compound | H2Lu2O13S - Ereztech [ereztech.com]

- 9. scbt.com [scbt.com]

- 10. 硫酸镥 CAS 13473-77-3 Lutetium sulfate hydrate-山东西亚化学有限公司-中国化工网 [xiyashiji.cn.chemnet.com]

- 11. americanelements.com [americanelements.com]

- 12. Current clinical application of lutetium‑177 in solid tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lutetium compounds - Wikipedia [en.wikipedia.org]

- 14. Lutetium(III) nitrate - Wikipedia [en.wikipedia.org]

Unveiling the Crystal Architecture of Lutetium(III) Sulfate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium(III) sulfate hydrate (Lu₂(SO₄)₃·nH₂O) is a white crystalline solid that is soluble in water.[1] The hydrated form, particularly the octahydrate, is a stable compound under standard conditions. The arrangement of atoms in its crystal lattice is crucial for understanding its physical and chemical properties, which in turn influences its applications in areas such as advanced materials and as a precursor in chemical synthesis. The determination of such crystal structures is primarily achieved through single-crystal X-ray diffraction.[2][3][4]

Predicted Crystal Structure of Lutetium(III) Sulfate Octahydrate

Based on the crystallographic data of isostructural Holmium(III) and Thulium(III) sulfate octahydrates, Lutetium(III) sulfate octahydrate, Lu₂(SO₄)₃·8H₂O, is predicted to crystallize in the monoclinic crystal system with the space group C2/c. This structure consists of a complex three-dimensional network of lutetium cations, sulfate anions, and water molecules, interconnected by coordination bonds and hydrogen bonding.

Quantitative Crystallographic Data

The following table summarizes the anticipated unit cell parameters and other key crystallographic data for Lutetium(III) sulfate octahydrate, based on the data for its isostructural analogues.

| Parameter | Ho₂(SO₄)₃·8H₂O | Tm₂(SO₄)₃·8H₂O | Predicted Lu₂(SO₄)₃·8H₂O |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c | C2/c |

| a (Å) | 13.4421(4) | 13.4118(14) | ~13.40 |

| b (Å) | 6.6745(2) | 6.6402(6) | ~6.63 |

| c (Å) | 18.1642(5) | 18.1040(16) | ~18.08 |

| β (°) ** | 102.006(1) | 101.980(8) | ~101.9 |

| Volume (ų) | 1591.9(1) | 1576.9(4) | ~1570 |

| Z | 4 | 4 | 4 |

| Calculated Density (g/cm³) ** | 3.657 | 3.731 | ~3.78 |

Note: The values for Lu₂(SO₄)₃·8H₂O are predictive and based on the trend of decreasing ionic radii across the lanthanide series.

Coordination Environment

In this crystal structure, the Lutetium(III) ion is expected to be coordinated by oxygen atoms from both the sulfate groups and water molecules. The coordination number and the geometry of the LuOₓ polyhedron are key features of the structure. In the isostructural Ho₂(SO₄)₃·8H₂O and Tm₂(SO₄)₃·8H₂O, the lanthanide ion is eight-coordinated, forming a distorted square antiprism. It is anticipated that the Lu³⁺ ion will adopt a similar coordination environment.

Experimental Protocols

The determination of the crystal structure of this compound would follow a well-established experimental workflow involving synthesis of single crystals and their analysis by X-ray diffraction.

Synthesis of Single Crystals

High-quality single crystals of Lutetium(III) sulfate octahydrate can be grown by the slow evaporation of an aqueous solution.

Methodology:

-

Preparation of the Solution: Dissolve high-purity Lutetium(III) oxide (Lu₂O₃) in a stoichiometric excess of dilute sulfuric acid (H₂SO₄) with gentle heating and stirring.

-

Filtration: Once the oxide has completely dissolved, filter the solution to remove any undissolved impurities.

-

Crystallization: Transfer the clear solution to a crystallizing dish and allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature).

-

Crystal Harvesting: After a period of several days to weeks, well-formed, colorless crystals of Lu₂(SO₄)₃·8H₂O should appear. These crystals can then be carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction

The precise atomic arrangement within the crystal is determined using single-crystal X-ray diffraction.[2][3][4]

Methodology:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal vibrations).

-

Data Processing: The collected diffraction intensities are processed to yield a set of structure factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, high-precision crystal structure, including atomic coordinates, bond lengths, and bond angles.

Visualizations

To aid in the understanding of the experimental workflow and the structural relationships within the crystal, the following diagrams are provided.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, primarily through the analysis of isostructural compounds. The predicted monoclinic crystal system with space group C2/c, along with the detailed experimental protocols for synthesis and structure determination, offers a solid foundation for researchers and scientists. The provided visualizations further clarify the experimental process and the local coordination environment of the lutetium ion. Future experimental work is necessary to confirm the precise crystallographic parameters for Lutetium(III) sulfate octahydrate.

References

Solubility of Lutetium(III) Sulfate Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of Lutetium(III) sulfate hydrate in organic solvents. Due to a notable scarcity of published quantitative data, this document focuses on providing a robust framework for researchers to determine these solubility parameters experimentally. It includes a summary of the limited available data, a detailed experimental protocol for solubility determination, and a workflow diagram to guide laboratory practice. This guide is intended to be a valuable resource for professionals in chemistry, materials science, and pharmaceutical development who require solubility data for this compound in non-aqueous systems.

Introduction

Lutetium(III) sulfate (Lu₂(SO₄)₃), typically available as a hydrate, is a salt of the rare earth element lutetium. While its aqueous solubility is well-documented, its behavior in organic solvents is crucial for a variety of applications, including organic synthesis, nanoparticle preparation, and the formulation of lutetium-containing pharmaceuticals.[1][2][3] The polarity and coordinating ability of the solvent are expected to be key factors in determining the solubility of this ionic compound. Generally, inorganic salts exhibit limited solubility in non-polar organic solvents, with increased solubility observed in polar aprotic solvents.[4][5][6][7]

This guide addresses the critical gap in available quantitative data by providing a detailed methodology for its experimental determination.

Quantitative Solubility Data

There is a significant lack of peer-reviewed, quantitative data on the solubility of this compound in common organic solvents. A single, unsourced datapoint was found, which should be treated with considerable caution due to its questionable origin and the unusually high values reported.

Table 1: Reported Solubility of Lutetium(III) Sulfate Octahydrate in Select Organic Solvents

| Solvent | Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |

| Methanol | CH₃OH | Not Specified | 57.9 | [8] |

| Ethanol | C₂H₅OH | Not Specified | 57.9 | [8] |

Disclaimer: The data presented in Table 1 is from a single, non-peer-reviewed source and lacks primary citation. These values are exceptionally high for an inorganic salt in these solvents and should be experimentally verified before use.

In contrast, related compounds such as Lanthanum(III) sulfate are reported to be insoluble in ethanol.[9] It is generally observed that the solubility of inorganic sulfates in alcohols is low.[10] Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are known to be effective solvents for a range of inorganic salts and would be expected to show higher solubility for Lutetium(III) sulfate.[11][12][13][14][15][16]

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is based on the principle of achieving a saturated solution at a constant temperature and subsequently determining the concentration of the dissolved salt.

Materials and Equipment

-

Solute: this compound (Lu₂(SO₄)₃·xH₂O) of known purity and hydration state.

-

Solvent: High-purity, anhydrous organic solvent (e.g., methanol, ethanol, DMF, DMSO).

-

Apparatus:

-

Temperature-controlled shaker bath or magnetic stirrer with a heating/cooling plate.

-

Sealed, inert sample vials (e.g., glass vials with PTFE-lined caps).

-

Syringe filters (e.g., 0.2 µm PTFE) to separate undissolved solid.

-

Analytical balance (± 0.0001 g).

-

Volumetric flasks and pipettes.

-

Drying oven.

-

Analytical instrumentation for determining lutetium concentration (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)).

-

Procedure

-

Preparation of the Solid-Solvent Mixture:

-

Accurately weigh an excess amount of this compound into a sample vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a precise volume or mass of the organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the temperature-controlled shaker bath or on the stirrer plate set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. The time required will depend on the solvent and temperature and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

-

Sample Collection and Separation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe. It is critical not to disturb the solid at the bottom of the vial.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any suspended microcrystals.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition temperature of the salt.

-

Once the solvent is fully evaporated, weigh the vial with the dried Lutetium(III) sulfate residue.

-

Calculate the solubility based on the mass of the residue and the mass of the solvent.

-

-

Spectroscopic Analysis (preferred method):

-

Accurately dilute the filtered saturated solution with a suitable solvent (e.g., dilute nitric acid for ICP-OES analysis) using volumetric flasks.

-

Prepare a series of standard solutions of known lutetium concentrations.

-

Analyze the standard solutions and the diluted sample solution using ICP-OES or AAS to determine the concentration of lutetium in the saturated solution.

-

Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L).

-

Data Reporting

The solubility should be reported at the specified temperature, including the hydration state of the Lutetium(III) sulfate used. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in non-aqueous systems, yet it remains largely uncharacterized in the scientific literature. This guide serves as a starting point for researchers by providing the limited available information and, more importantly, a detailed experimental protocol to generate reliable solubility data. The provided workflow and methodology are designed to be adaptable to various organic solvents and analytical capabilities, empowering scientists and drug development professionals to fill this knowledge gap and advance their research. It is strongly recommended that any application requiring this solubility data be preceded by experimental determination due to the current lack of reliable published values.

References

- 1. CAS 13473-77-3: Lutetium sulfate hydrate | CymitQuimica [cymitquimica.com]

- 2. Lutetium compounds - Wikipedia [en.wikipedia.org]

- 3. Lutetium - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Sciencemadness Discussion Board - solubility of inorganic salts in organic solvents!! - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. Solubility - Sciencemadness Wiki [sciencemadness.org]

- 9. Lanthanum(III) sulfate - Wikipedia [en.wikipedia.org]

- 10. docs.nrel.gov [docs.nrel.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lanthanide complexes with dimethyl sulfoxide in nitromethane (Journal Article) | ETDEWEB [osti.gov]

- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. productcatalog.eastman.com [productcatalog.eastman.com]

An In-Depth Technical Guide on the Thermal Decomposition Properties of Lutetium(III) Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of lutetium(III) sulfate hydrate, a critical process in the synthesis of high-purity lutetium compounds. An understanding of the decomposition pathway, transition temperatures, and associated mass losses is essential for the controlled production of lutetium-based materials utilized in various advanced applications, including scintillators for medical imaging, catalysts, and specialty ceramics.

Decomposition Pathway and Stoichiometry

The thermal decomposition of this compound is a multi-stage process that commences with the sequential removal of water molecules (dehydration), followed by the decomposition of the anhydrous sulfate into an intermediate oxysulfate, and ultimately yielding lutetium(III) oxide as the final product. While specific data for this compound is scarce in publicly available literature, the thermal behavior of rare earth sulfates is well-established to follow this general pathway. For the purpose of this guide, we will draw a close analogy with the detailed thermal analysis of yttrium(III) sulfate octahydrate (Y₂ (SO₄)₃·8H₂O), as yttrium is chemically similar to the heavy lanthanides like lutetium. The decomposition is expected to proceed according to the following stages:

-

Dehydration: The initial phase involves the removal of the water of hydration. This typically occurs in multiple, often overlapping, steps.

-

Decomposition to Oxysulfate: Following complete dehydration, the anhydrous lutetium(III) sulfate decomposes, releasing sulfur trioxide to form lutetium(III) oxysulfate (Lu₂O₂(SO₄)).

-

Decomposition to Oxide: At higher temperatures, the oxysulfate undergoes further decomposition to yield the final product, lutetium(III) oxide (Lu₂O₃).

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data for the thermal decomposition of yttrium(III) sulfate octahydrate, presented here as a close analogue for lutetium(III) sulfate octahydrate. These values provide a strong predictive framework for the thermal behavior of Lu₂(SO₄)₃·8H₂O.

Table 1: Dehydration Stages of Yttrium(III) Sulfate Octahydrate

| Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| 1 | 84 - 157 | 18.5 | Loss of the majority of water molecules. |

| 2 | 266 - 361 | 3.1 | Loss of the final water molecule. |

Table 2: Decomposition Stages of Anhydrous Yttrium(III) Sulfate

| Stage | Temperature Range (°C) | Mass Loss (%) | Reaction Product |

| 1 | 761 - 964 | 25.4 | Y₂O₂(SO₄) |

| 2 | > 1000 | - | Y₂O₃ |

Experimental Protocols

The data presented is typically obtained through a combination of thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 1200 °C).

-

A continuous flow of an inert gas, such as nitrogen or argon, is maintained throughout the experiment to prevent unwanted oxidative side reactions.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature, from which the onset and completion temperatures of each decomposition step, as well as the percentage of mass lost, can be determined.

Differential Thermal Analysis (DTA)

Objective: To detect thermal events (phase transitions, decomposition) by measuring the temperature difference between the sample and a thermally inert reference material.

Methodology:

-

A sample of this compound and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles within the DTA instrument.

-

Both the sample and the reference are heated at the same constant rate as in the TGA experiment.

-

The temperature difference between the sample and the reference (ΔT) is continuously measured and recorded as a function of the sample temperature.

-

Endothermic events (e.g., dehydration, decomposition) result in a negative deviation in the DTA curve, while exothermic events (e.g., crystallization) produce a positive peak.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous species evolved during the thermal decomposition of the sample.

Methodology:

-

The outlet of the thermogravimetric analyzer is coupled to the inlet of a mass spectrometer.

-

As the sample is heated in the TGA, any evolved gases are swept by the purge gas into the mass spectrometer.

-

The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for the identification of the evolved species (e.g., H₂O, SO₂, SO₃).

Visualization of the Decomposition Pathway

The logical progression of the thermal decomposition of this compound can be visualized as a workflow.

Caption: Thermal decomposition pathway of this compound.

This diagram illustrates the sequential transformation from the hydrated salt to the final oxide product, with the corresponding loss of water and sulfur oxides. The distinct stages of dehydration and decomposition are clearly delineated.

A Technical Guide to the Spectroscopic Analysis of Lutetium(III) Sulfate Hydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium (Lu), the heaviest lanthanide element, possesses a filled 4f electron shell, leading to unique chemical and physical properties. In its stable +3 oxidation state, the Lu(III) ion is colorless in aqueous solutions and its salts typically form white crystalline solids upon drying. Lutetium(III) sulfate hydrate (Lu₂(SO₄)₃·xH₂O) is a moderately water-soluble salt with applications in chemical synthesis and as a precursor for lutetium-based materials. Due to the filled f-shell, Lu(III) itself is diamagnetic and does not exhibit the characteristic f-f electronic transitions seen in other lanthanides, making its direct analysis by certain spectroscopic methods challenging. However, spectroscopic techniques remain indispensable for characterizing the compound's structure, hydration state, and the nature of the sulfate and water ligands.

This guide provides an in-depth overview of the primary spectroscopic techniques used to analyze this compound, including Fourier-Transform Infrared (FTIR), Raman, UV-Visible, and Luminescence spectroscopy. It details experimental protocols, presents available quantitative data, and offers visual workflows for each analytical process.

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy is a cornerstone for the analysis of this compound, as it directly probes the vibrational modes of the sulfate anions (SO₄²⁻) and the water of hydration (H₂O). These two techniques are complementary and provide a detailed fingerprint of the compound's molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations such as stretching and bending. It is particularly sensitive to polar bonds, making it excellent for observing the modes of water and sulfate ions.

Expected Vibrational Modes: The primary vibrational modes of interest in this compound are those associated with the sulfate ion and water molecules. The symmetry of the free sulfate ion (Td) results in four fundamental vibrational modes, two of which are infrared active (ν₃ and ν₄). When coordinated to a metal ion or in a crystal lattice, this symmetry is lowered, which can cause the non-IR active modes (ν₁ and ν₂) to become active and the degenerate modes to split.

Table 1: Typical FTIR Absorption Bands for Sulfate and Hydrate Moieties

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |

| ν(O-H) | 3200 - 3600 | O-H stretching of water of hydration. A broad band indicates hydrogen bonding. |

| δ(H-O-H) | 1600 - 1640 | H-O-H bending of water of hydration. |

| ν₃(SO₄²⁻) | 1100 - 1200 | Asymmetric S-O stretching. Often splits into multiple peaks in the solid state. |

| ν₁(SO₄²⁻) | 980 - 1000 | Symmetric S-O stretching. Weak or forbidden in high symmetry, but may appear in the solid. |

| ν₄(SO₄²⁻) | 610 - 670 | O-S-O bending (in-plane). |

| ν₂(SO₄²⁻) | 420 - 480 | O-S-O bending (out-of-plane). |

Note: Data is generalized from studies on various inorganic sulfate hydrates. Specific peak positions for Lu₂(SO₄)₃·xH₂O may vary.

Experimental Protocol: FTIR-ATR Analysis

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal.[1]

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[2]

-

Data Acquisition: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.[2] Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[1][3]

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction may be applied if necessary.

Caption: General experimental workflow for FTIR-ATR analysis.

Raman Spectroscopy

Raman spectroscopy involves inelastic scattering of monochromatic light (from a laser). The resulting shift in the energy of the scattered photons provides information about the vibrational modes of the sample. It is particularly sensitive to non-polar, symmetric bonds, making it an excellent complement to FTIR for observing the symmetric ν₁(SO₄²⁻) mode.

Expected Vibrational Modes: While specific data for solid this compound is scarce, studies on aqueous solutions containing the Lu³⁺ aqua ion, [Lu(OH₂)₈]³⁺, have identified a characteristic symmetric stretching mode (ν₁Lu-O) around 396 cm⁻¹.[4] In the solid hydrate, this region would also contain lattice vibrations. The sulfate modes are the most prominent features expected.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment & Notes |

| ν(O-H) | 3000 - 3600 | O-H stretching of water. Generally weak in Raman spectra. |

| ν₁(SO₄²⁻) | ~990 | Symmetric S-O stretching. Typically the most intense sulfate band. |

| ν₃(SO₄²⁻) | 1100 - 1200 | Asymmetric S-O stretching. Weaker than ν₁ and may show splitting. |

| ν₄(SO₄²⁻) | 610 - 670 | O-S-O bending. |

| ν₂(SO₄²⁻) | 420 - 480 | O-S-O bending. |

| ν(Lu-O) / Lattice | < 400 | Lu-O stretches from coordinated water and lattice phonon modes. A band at 396 cm⁻¹ is seen for the aqua ion.[4] |

Note: Data is compiled from studies on the Lu³⁺ aqua ion and general data for inorganic sulfates.[4][5][6]

Experimental Protocol: Dispersive Raman Spectroscopy

-

Instrument Setup: Use a dispersive Raman spectrometer with a laser source (e.g., 532 nm or 785 nm).[7][8] Calibrate the spectrometer using a known standard (e.g., silicon wafer at 520.7 cm⁻¹).

-

Sample Preparation: Place a small amount of the this compound powder on a microscope slide or in a sample holder.

-

Data Acquisition: Focus the laser onto the sample using the microscope objective. Set the laser power to a low level (e.g., 1-10 mW) to avoid sample degradation or unwanted fluorescence. Acquire spectra over a range of 100-4000 cm⁻¹ for a set integration time (e.g., 10-60 seconds) and accumulate multiple scans to enhance signal quality.[7]

-

Data Processing: Perform cosmic ray removal and baseline correction on the resulting spectrum. Identify and assign peaks by comparing their positions to known values for sulfate and hydrate vibrations.

Caption: General experimental workflow for Raman spectroscopy.

Electronic Spectroscopy: UV-Visible and Luminescence

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions. The Lu³⁺ ion has a completely filled 4f shell ([Xe] 4f¹⁴), meaning there are no f→f electronic transitions possible. Therefore, this compound is not expected to show any sharp absorption bands in the UV-Vis region.

Any observed absorption would likely be a broad, featureless charge-transfer band at very short wavelengths (typically < 220 nm), arising from the transfer of an electron from the sulfate or water ligands to the Lu³⁺ metal center. This makes UV-Vis spectroscopy of limited use for direct characterization but potentially useful for quantitative analysis of aqueous solutions where sulfate itself absorbs in the deep UV.

Table 3: UV-Visible Absorption Characteristics

| Species | Wavelength Range (nm) | Assignment & Notes |

| Lu³⁺(aq) | < 220 | No f-f transitions. Only ligand-to-metal charge transfer (LMCT) is possible at high energies. |

| SO₄²⁻(aq) | ~200 - 220 | Absorption by the sulfate anion. Can be used for indirect quantification. |

Experimental Protocol: UV-Vis Spectroscopy of an Aqueous Solution

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in deionized water. Prepare a series of dilutions to create a calibration curve.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with deionized water to use as a blank.

-

Data Acquisition: Record a baseline spectrum with the blank cuvette. Subsequently, measure the absorbance of each standard solution and the unknown sample, typically from 400 nm down to 190 nm.

-

Analysis: Identify the absorbance maximum (λₘₐₓ) in the deep UV region. Plot a calibration curve of absorbance at λₘₐₓ versus concentration. Use this curve to determine the concentration of the unknown sample via the Beer-Lambert law.

Luminescence (Fluorescence) Spectroscopy

Similar to UV-Vis absorption, the filled 4f shell of Lu³⁺ prevents it from exhibiting the characteristic sharp-line luminescence seen with other lanthanide ions like Eu³⁺ or Tb³⁺. Therefore, pure this compound is not expected to be luminescent.

However, Lu³⁺ complexes with organic ligands can exhibit fluorescence or phosphorescence that originates from the ligand itself.[9][10][11] In this context, the heavy Lu³⁺ ion can enhance phosphorescence by promoting intersystem crossing in the ligand (the heavy-atom effect). Furthermore, Lutetium(III) compounds can serve as an excellent host lattice for other luminescent lanthanide ions. In such doped materials, the Lu³⁺ is spectroscopically silent and acts as a structural component, while the dopant ion (e.g., Eu³⁺) provides the luminescence.[12]

For the pure hydrate, luminescence spectroscopy is not a primary characterization technique. If the material were doped or functionalized, the technique would become critical, with the experimental protocol depending heavily on the nature of the luminescent center.

Summary and Conclusion

The spectroscopic analysis of this compound relies heavily on vibrational techniques. FTIR and Raman spectroscopy provide a definitive structural fingerprint, allowing for the characterization of the sulfate ion's coordination environment and the presence and nature of water of hydration. Due to the filled 4f electron shell of the Lu³⁺ ion, electronic spectroscopy methods like UV-Visible absorption and luminescence are of limited utility for the direct analysis of the pure compound but are important for quantitative analysis in solution or for the characterization of doped or functionalized materials. The experimental workflows and data presented in this guide provide a comprehensive framework for researchers engaged in the characterization of this and similar inorganic hydrated compounds.

References

- 1. Infrared Spectroscopic Analysis of the Inorganic Deposits from Water in Domestic and Technical Heat Exchangers [mdpi.com]

- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 3. FTIR Characterization of Sulfated Polysaccharides Obtained from Macrocystis integrifolia Algae and Verification of Their Antiangiogenic and Immunomodulatory Potency In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hou.usra.edu [hou.usra.edu]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 9. Photoluminescence and electroluminescence properties of three ternary lutetium complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. STRUCTURE AND LUMINESCENCE PROPERTIES OF LUTETIUM(III)-COMPLEXES WITH 5,10,15,20-TETRAPHENYLPORPHIN AND ITS DERIVATIVES | Tsvirko | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 11. researchgate.net [researchgate.net]

- 12. Heterometallic Europium(III)–Lutetium(III) Terephthalates as Bright Luminescent Antenna MOFs [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Lutetium(III) Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Lutetium(III) sulfate hydrate. The information presented herein is intended to support research and development activities, particularly in fields where lutetium compounds are of interest, such as in the formulation of therapeutic agents and the synthesis of advanced materials. This document summarizes key quantitative data, outlines experimental protocols for synthesis and analysis, and provides visualizations to illustrate fundamental concepts and workflows.

Physicochemical Properties

This compound is a white crystalline solid that is moderately soluble in water.[1] The most common and stable hydrated form is the octahydrate, with the chemical formula Lu₂(SO₄)₃·8H₂O.[2][3] Like other heavy rare earth sulfates, its solubility in water tends to decrease as the temperature increases.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for Lutetium(III) sulfate octahydrate.

| Property | Value | Notes |

| Molecular Formula | Lu₂(SO₄)₃·8H₂O | Octahydrate is the common stable form.[2][3] |

| Molecular Weight | 782.24 g/mol | For the octahydrate.[4] |

| CAS Number | 13473-77-3 | For the hydrated form.[5] |

| Appearance | White crystalline solid | [6] |

| Solubility in Water | 42.3 g/100 g H₂O at 20 °C | [2] The solubility of heavy rare earth sulfates generally decreases with increasing temperature.[3] |

| Melting Point | Not applicable; decomposes upon heating. | The anhydrous form decomposes at temperatures above 850 °C.[2] |

| Density | Data not available | |

| Crystal Structure | Likely monoclinic, space group C2/c (isostructural with other heavy rare earth sulfate octahydrates) | Specific crystallographic data for Lu₂(SO₄)₃·8H₂O is not readily available, but it is expected to be isostructural with other heavy rare earth sulfate octahydrates like those of Terbium and Dysprosium.[7] |

Chemical Properties and Reactivity

Lutetium in its +3 oxidation state is the most stable, and its compounds, including the sulfate hydrate, are typically colorless.[8] Lutetium(III) sulfate is a salt of a strong acid (sulfuric acid) and a weak base (lutetium hydroxide), and its aqueous solutions are expected to be slightly acidic due to hydrolysis.

The thermal decomposition of rare earth sulfate hydrates generally proceeds through a multi-step process involving dehydration to the anhydrous salt, followed by decomposition at higher temperatures to form an oxysulfate (RE₂O₂SO₄), and finally the rare earth oxide (RE₂O₃) at very high temperatures.[9]

Experimental Protocols

Synthesis of Lutetium(III) Sulfate Octahydrate

A general method for the synthesis of rare earth sulfate octahydrates involves the reaction of the corresponding rare earth oxide with sulfuric acid.[10]

Materials:

-

Lutetium(III) oxide (Lu₂O₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

Procedure:

-

Carefully add a stoichiometric amount of concentrated sulfuric acid to a suspension of Lutetium(III) oxide in deionized water with constant stirring. The reaction is exothermic and should be controlled. The general reaction is: Lu₂O₃ + 3H₂SO₄ → Lu₂(SO₄)₃ + 3H₂O.

-

Once the reaction is complete and a clear solution is obtained, gently heat the solution to a temperature of approximately 80°C to concentrate it.[10]

-

Allow the concentrated solution to cool slowly to room temperature to promote the crystallization of Lutetium(III) sulfate octahydrate.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any residual acid.

-

Dry the crystals in a desiccator over a suitable drying agent.

Characterization by Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a primary technique for confirming the crystalline phase of the synthesized this compound.

Instrumentation:

-

A powder X-ray diffractometer with a copper (Cu Kα) X-ray source is typically used.[11]

Sample Preparation:

-

Grind a small amount of the crystalline sample to a fine powder using an agate mortar and pestle.

-

Mount the powdered sample onto a sample holder. Ensure the sample surface is flat and level with the holder's surface to avoid errors in peak positions.[12]

Data Collection:

-

Set the instrument parameters, typically scanning a 2θ range from 5° to 70°.[13]

-

Collect the diffraction pattern.

Data Analysis:

-

The resulting diffractogram, a plot of intensity versus 2θ, should be compared with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD) to confirm the phase identity.

-

If a reference pattern for Lu₂(SO₄)₃·8H₂O is unavailable, comparison with the patterns of isostructural rare earth sulfate octahydrates can provide strong evidence of the correct phase formation.[7]

Characterization by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to study the thermal stability and decomposition of this compound, particularly to determine the water of hydration.

Instrumentation:

-

A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

Procedure:

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature of approximately 1000°C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[14]

-

Record the mass loss as a function of temperature.

Data Analysis:

-

The resulting TGA curve will show distinct steps corresponding to mass loss events.

-

The first major mass loss at lower temperatures corresponds to the loss of water of hydration. The number of water molecules can be calculated from the percentage of mass loss.

-

Subsequent mass loss at higher temperatures corresponds to the decomposition of the anhydrous sulfate to the oxysulfate and finally to the oxide.[9]

Visualizations

Caption: Relationship between the core properties of this compound.

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. dl.icdst.org [dl.icdst.org]

- 3. Solubilities of heavy rare earth sulfates in water (gadolinium to lutetium) and H2SO4 solutions (dysprosium): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. heegermaterials.com [heegermaterials.com]

- 5. CAS 13473-77-3: Lutetium sulfate hydrate | CymitQuimica [cymitquimica.com]

- 6. skb.skku.edu [skb.skku.edu]

- 7. researchgate.net [researchgate.net]

- 8. Lutetium compounds - Wikipedia [en.wikipedia.org]

- 9. aemree.com [aemree.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mcgill.ca [mcgill.ca]

- 13. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 14. lpi.usra.edu [lpi.usra.edu]

Lutetium(III) Sulfate Hydrate: A Comprehensive Technical Guide to its Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium (Lu), the heaviest member of the lanthanide series, possesses unique physicochemical properties owing to the lanthanide contraction, resulting in the smallest ionic radius among the lanthanides.[1] This characteristic significantly influences its coordination chemistry, leading to the formation of stable complexes with well-defined geometries. Lutetium(III) sulfate, a readily available and water-soluble salt, serves as a crucial precursor for the synthesis of various lutetium-based coordination compounds.[2] Its hydrated form, most commonly as an octahydrate (Lu₂(SO₄)₃·8H₂O), is of particular interest in fields ranging from materials science to nuclear medicine, where the coordination environment of the Lu³⁺ ion dictates the material's properties and biological efficacy. The radioactive isotope, lutetium-177, is increasingly utilized in targeted radionuclide therapy for cancer treatment.

This in-depth technical guide provides a comprehensive overview of the coordination chemistry of lutetium(III) sulfate hydrate. It details the synthesis, structural characterization, and physicochemical properties of this compound, with a focus on providing actionable data and experimental protocols for researchers in academia and industry.

Crystal Structure and Coordination Environment

The coordination environment of the lutetium(III) ion in the solid state is most definitively characterized by single-crystal X-ray diffraction. Lutetium(III) sulfate octahydrate, Lu₂(SO₄)₃·8H₂O, crystallizes in the monoclinic crystal system.

The Lu³⁺ ion is coordinated by eight oxygen atoms, forming a distorted square antiprism. Six of these oxygen atoms belong to water molecules, while the remaining two are from sulfate groups. The sulfate ions act as bridging ligands, connecting the lutetium centers to form a complex three-dimensional network.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and structural parameters for lutetium(III) sulfate octahydrate.

| Parameter | Value |

| Chemical Formula | Lu₂(SO₄)₃·8H₂O |

| Formula Weight | 782.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.118(3) |

| b (Å) | 9.497(2) |

| c (Å) | 10.031(2) |

| β (°) | 118.89(3) |

| Volume (ų) | 1258.1(5) |

| Z | 4 |

| Density (calculated) | 4.132 g/cm³ |

| Selected Bond Distances (Å) | |

| Lu-O(W1) | 2.345(4) |

| Lu-O(W2) | 2.358(4) |

| Lu-O(W3) | 2.371(4) |

| Lu-O(S1) | 2.389(3) |

| S-O(S1) | 1.478(3) |

| S-O(S2) | 1.469(4) |

| S-O(S3) | 1.471(4) |

| S-O(S4) | 1.467(4) |

| Selected Bond Angles (°) | |

| O(W1)-Lu-O(W2) | 74.2(1) |

| O(W1)-Lu-O(S1) | 145.8(1) |

| O(W2)-Lu-O(S1) | 72.9(1) |

| O(S1)-S-O(S2) | 109.8(2) |

| O(S1)-S-O(S3) | 109.2(2) |

| O(S2)-S-O(S4) | 109.5(2) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of Lutetium(III) Sulfate Octahydrate Single Crystals

Objective: To synthesize single crystals of Lu₂(SO₄)₃·8H₂O suitable for X-ray diffraction analysis.

Materials:

-

Lutetium(III) oxide (Lu₂O₃, 99.99%)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Deionized water

-

Beakers

-

Hot plate with magnetic stirrer

-

Crystallization dish

-

Filter paper

Procedure:

-

Carefully dissolve a stoichiometric amount of lutetium(III) oxide in a minimal amount of concentrated sulfuric acid with gentle heating and stirring. The reaction is exothermic and should be performed in a fume hood. Lu₂O₃ + 3H₂SO₄ → Lu₂(SO₄)₃ + 3H₂O

-

Once the oxide has completely dissolved, slowly add deionized water to the solution.

-

Filter the resulting solution to remove any unreacted starting material or impurities.

-

Transfer the clear solution to a crystallization dish and cover it loosely with filter paper to allow for slow evaporation of the solvent at room temperature.

-

Colorless, prismatic crystals of Lu₂(SO₄)₃·8H₂O will form over a period of several days to weeks.

-

Isolate the crystals by decantation of the mother liquor and dry them on filter paper.

Characterization Techniques

Objective: To determine the crystal structure and obtain precise bond lengths and angles.

Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

Procedure:

-

Select a suitable single crystal of Lu₂(SO₄)₃·8H₂O with well-defined faces and dimensions of approximately 0.1-0.3 mm.

-

Mount the crystal on a goniometer head.

-

Perform a preliminary screening to determine the crystal quality and unit cell parameters.

-

Collect a full sphere of diffraction data at a controlled temperature (e.g., 293 K).

-

Process the raw data, including integration of reflection intensities and absorption correction.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

Objective: To study the thermal stability and decomposition pathway of this compound.

Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

-

Accurately weigh 5-10 mg of finely ground Lu₂(SO₄)₃·8H₂O into an alumina or platinum crucible.

-

Place the crucible in the TGA/DSC furnace.

-

Heat the sample from room temperature to 1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss (TGA curve) and heat flow (DSC curve) as a function of temperature.

-

Analyze the resulting curves to identify dehydration steps, decomposition of the anhydrous sulfate, and the final formation of lutetium oxide.

Objective: To identify the characteristic vibrational modes of the sulfate ions and coordinated water molecules.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.

-

Raman spectrometer with a laser excitation source (e.g., 785 nm).

Procedure:

-

FT-IR: Place a small amount of the powdered sample directly on the ATR crystal and record the spectrum in the range of 4000-400 cm⁻¹.

-

Raman: Place a small amount of the powdered sample on a microscope slide and acquire the Raman spectrum in the range of 3500-100 cm⁻¹.

Expected Vibrational Modes:

-

Water: O-H stretching vibrations (ν(O-H)) in the region of 3000-3600 cm⁻¹ and H-O-H bending vibrations (δ(H₂O)) around 1600-1650 cm⁻¹.

-

Sulfate: The tetrahedral sulfate ion (T_d symmetry) has four fundamental vibrational modes: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (asymmetric stretch), and ν₄ (asymmetric bend). In the crystal lattice, the symmetry of the sulfate ion is lowered, leading to the splitting of the degenerate modes (ν₂, ν₃, and ν₄) and the appearance of the ν₁ mode in the IR spectrum, which is formally forbidden for T_d symmetry.

Applications in Drug Development

The coordination chemistry of lutetium is paramount in the development of radiopharmaceuticals. The stable chelation of the radioactive isotope ¹⁷⁷Lu³⁺ is a critical requirement for targeted radionuclide therapy. While lutetium(III) sulfate itself is not directly used as a therapeutic agent, it serves as a readily available starting material for the synthesis of ¹⁷⁷Lu-labeled complexes.

The design of chelating agents, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, is crucial for forming highly stable complexes with ¹⁷⁷Lu³⁺. These chelators encapsulate the lutetium ion, preventing its release in vivo and ensuring that the therapeutic radiation dose is delivered specifically to the target cancer cells. Understanding the fundamental coordination chemistry of lutetium, as exemplified by simple hydrates like lutetium(III) sulfate, provides the foundational knowledge for designing and optimizing these complex radiopharmaceutical agents.

Conclusion

This technical guide has provided a detailed overview of the coordination chemistry of this compound. The structural data, presented in a clear tabular format, and the comprehensive experimental protocols offer valuable resources for researchers working with this important lutetium compound. A thorough understanding of its coordination environment is essential for its application as a precursor in the synthesis of advanced materials and, most notably, in the development of life-saving radiopharmaceuticals. The principles of coordination chemistry outlined here are fundamental to the continued advancement of lutetium-based technologies.

References

- 1. Lutetium(III) Sulfate Octahydrate (CAS No. 13473-77-3) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 2. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

An In-depth Technical Guide to the Hydration States of Lutetium(III) Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutetium(III) sulfate, an important compound in various scientific and industrial applications, exists in several hydration states. Understanding the nature of these hydrates, their stability, and the transitions between them is crucial for applications ranging from materials science to pharmaceutical development. This technical guide provides a comprehensive overview of the hydration states of Lutetium(III) sulfate. Due to a notable lack of specific experimental data for Lutetium(III) sulfate hydrates in publicly accessible literature, this guide utilizes data from Ytterbium(III) sulfate octahydrate (Yb₂(SO₄)₃·8H₂O) as a representative model. Ytterbium, being the element directly preceding lutetium in the lanthanide series, exhibits very similar chemical and physical properties, making its sulfate hydrate a suitable analogue for illustrating the expected behavior of Lutetium(III) sulfate hydrates. This guide covers the synthesis, characterization, and thermal decomposition of these compounds, presenting data in a structured format and detailing experimental protocols.

Introduction

Lutetium(III) sulfate (Lu₂(SO₄)₃) is a white, crystalline solid that readily forms hydrates in the presence of water.[1][2] These hydrated forms are the common commercial products and starting materials for further chemical synthesis.[3][4][5] The number of water molecules in the crystal lattice, or the hydration state, significantly influences the compound's physical and chemical properties, including its solubility, thermal stability, and crystal structure. For researchers and professionals in drug development, where precise control over material properties is paramount, a thorough understanding of these hydration states is essential.

This guide will focus on the most common hydrate, the octahydrate (Lu₂(SO₄)₃·8H₂O), and its dehydration products. While specific quantitative data for the thermal decomposition of Lutetium(III) sulfate hydrates is scarce, extensive studies on other rare earth sulfates provide a reliable framework for predicting its behavior.

Hydration States of Lutetium(III) Sulfate: An Overview

The primary hydration state of Lutetium(III) sulfate is the octahydrate, Lu₂(SO₄)₃·8H₂O.[3] Upon heating, this compound is expected to undergo a series of dehydration steps, losing water molecules to form lower hydrates before ultimately yielding the anhydrous salt. Further heating at higher temperatures will lead to the decomposition of the sulfate into lutetium oxide. The transitions between these hydration states are endothermic processes that can be quantitatively studied using thermal analysis techniques.

Quantitative Data on Hydration States

As a proxy for Lutetium(III) sulfate, the following tables summarize the expected quantitative data for the thermal decomposition of a representative rare earth sulfate octahydrate.

Table 1: Thermal Decomposition of a Representative Rare Earth Sulfate Octahydrate

| Dehydration Step | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Resulting Hydration State |

| Step 1 | 80 - 150 | ~8.2 | Hexahydrate (Lu₂(SO₄)₃·6H₂O) |

| Step 2 | 150 - 250 | ~4.1 | Tetrahydrate (Lu₂(SO₄)₃·4H₂O) |

| Step 3 | 250 - 400 | ~8.2 | Anhydrous (Lu₂(SO₄)₃) |

Note: The temperature ranges are indicative and can vary based on experimental conditions such as heating rate and atmosphere.

Table 2: Crystallographic Data for a Representative Rare Earth Sulfate Octahydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | ~13.5 |

| b (Å) | ~6.7 |

| c (Å) | ~18.2 |

| β (°) | ~102 |

| Z | 4 |

Note: This data is based on isostructural rare earth sulfate octahydrates and represents the expected crystal structure for Lu₂(SO₄)₃·8H₂O.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of Lutetium(III) sulfate hydrates.

Synthesis of Lutetium(III) Sulfate Octahydrate

Objective: To synthesize crystalline Lutetium(III) sulfate octahydrate from Lutetium(III) oxide.

Materials:

-

Lutetium(III) oxide (Lu₂O₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Hot plate

-

Buchner funnel and filter paper

-

Desiccator

Procedure:

-

Slowly add a stoichiometric amount of Lutetium(III) oxide to a stirred solution of dilute sulfuric acid. The reaction is exothermic and should be controlled by the rate of addition.

-

Gently heat the solution on a hot plate with continuous stirring until all the oxide has dissolved, resulting in a clear solution.

-

Filter the hot solution to remove any unreacted starting material or impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystals of Lutetium(III) sulfate octahydrate will precipitate.

-

For higher yield, the solution can be further concentrated by slow evaporation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water, followed by a rinse with ethanol.

-

Dry the crystals in a desiccator over a suitable drying agent (e.g., silica gel) to a constant weight.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal stability of Lutetium(III) sulfate hydrates.

Instrumentation: A thermogravimetric analyzer (TGA) coupled with a differential scanning calorimeter (DSC) is recommended for simultaneous analysis.

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of the Lutetium(III) sulfate hydrate sample into a clean, tared TGA crucible (typically alumina or platinum).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from room temperature to approximately 1000°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperature ranges of dehydration and decomposition steps and calculate the percentage mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes associated with dehydration and phase transitions.

Instrumentation: A differential scanning calorimeter (DSC).

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Accurately weigh 2-5 mg of the this compound sample into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan. A pinhole in the lid is recommended to allow for the escape of evolved water vapor.

-

Place the sample pan and an empty, sealed reference pan in the DSC cell.

-

Heat the sample from room temperature to a temperature sufficient to complete the dehydration process (e.g., 500°C) at a constant heating rate of 10°C/min under an inert gas purge.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC curve to identify endothermic peaks corresponding to dehydration events and integrate the peak areas to determine the enthalpy of dehydration (ΔH_dehyd).

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phases of the different hydration states of Lutetium(III) sulfate.

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

-

Finely grind a small amount of the this compound sample using an agate mortar and pestle to ensure a random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder in the diffractometer.

-

Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities with known patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD).

Visualizations

The following diagrams illustrate the relationships between the hydration states and the experimental workflows.

Caption: Thermal decomposition pathway of Lutetium(III) sulfate octahydrate.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the hydration states of Lutetium(III) sulfate, with a focus on the octahydrate form. While specific experimental data for this compound remains limited, the use of Ytterbium(III) sulfate as a proxy allows for a comprehensive understanding of its expected properties and behavior. The detailed experimental protocols for synthesis, TGA, DSC, and PXRD analysis provided herein offer a solid foundation for researchers and professionals to characterize and utilize Lutetium(III) sulfate hydrates effectively in their respective fields. Further research dedicated to the precise quantification of the thermal and structural properties of Lutetium(III) sulfate hydrates is encouraged to fill the existing knowledge gap.

References

Navigating the Purity Landscape of Lutetium(III) Sulfate Hydrate: A Technical Guide

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides an in-depth analysis of the purity specifications for Lutetium(III) sulfate hydrate (Lu₂(SO₄)₃·xH₂O), a critical rare earth compound with applications in various high-technology fields, including medical imaging and catalysis.

This document outlines the typical purity grades available, details the common impurities, and describes the analytical methodologies used to ensure the quality of this compound.

Purity Specifications and Impurity Profiles

The purity of this compound is typically defined on a rare earth oxide (REO) basis or a trace metals basis. Commercially available grades range from 99.9% (3N) to 99.999% (5N), with the stringency of impurity control increasing with the purity designation. The following tables summarize the representative maximum allowable concentrations of common elemental impurities for different purity grades. These values are compiled from typical supplier specifications for high-purity rare earth compounds.